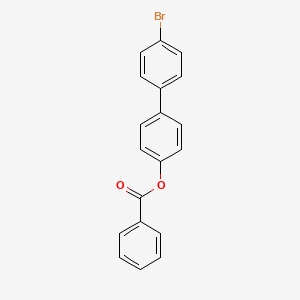

4'-Bromobiphenyl-4-yl benzoate

Description

BenchChem offers high-quality 4'-Bromobiphenyl-4-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromobiphenyl-4-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94375-26-5 |

|---|---|

Molecular Formula |

C19H13BrO2 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

[4-(4-bromophenyl)phenyl] benzoate |

InChI |

InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |

InChI Key |

RGPNGUWAEKRPGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Methodological & Application

synthesis of 4'-Bromobiphenyl-4-yl benzoate from 4'-bromo-4-hydroxybiphenyl

[1]

Executive Summary

This guide details the protocol for synthesizing 4'-Bromobiphenyl-4-yl benzoate via the esterification of 4'-bromo-4-hydroxybiphenyl with benzoyl chloride .[1] This compound is a critical structural motif in the development of smectic liquid crystals and organic semiconductors due to its rigid biphenyl core and polarizable ester linkage.

While classical Schotten-Baumann conditions (aqueous NaOH) are often cited for phenolic esters, the lipophilic nature of the bromobiphenyl moiety necessitates a homogeneous organic phase method to ensure high conversion and purity. Therefore, this guide prioritizes a Pyridine-Mediated Nucleophilic Acyl Substitution in anhydrous dichloromethane (DCM), offering superior solubility and simplified purification compared to biphasic systems.[1]

Reaction Mechanism & Strategy

The synthesis proceeds via a nucleophilic acyl substitution.[1] The reaction is driven by the enhanced nucleophilicity of the phenoxide species (generated in situ or stabilized by base) attacking the electrophilic carbonyl carbon of benzoyl chloride.

Critical Mechanistic Factors:

-

Nucleophilicity vs. Basicity: Phenols (

) are less nucleophilic than aliphatic alcohols but more acidic.[1] Pyridine serves a dual role: it acts as a proton scavenger (neutralizing the HCl byproduct) and as a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1] -

Solubility: 4'-bromo-4-hydroxybiphenyl has poor water solubility.[1] Using DCM as the solvent ensures the substrate remains in solution, preventing the precipitation of unreacted starting material that often plagues aqueous Schotten-Baumann protocols.

-

Moisture Control: Benzoyl chloride is moisture-sensitive.[1][2][3] Hydrolysis yields benzoic acid, a difficult-to-remove impurity that complicates recrystallization.[1] Anhydrous conditions are mandatory.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway showing the activation of benzoyl chloride and subsequent nucleophilic attack.[1][3]

Experimental Protocol

Method A: Pyridine-Mediated Acylation (Recommended)

Scale: 10 mmol (approx.[1] 2.5 g of substrate) Estimated Yield: 85–92%

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Amount | Role |

| 4'-Bromo-4-hydroxybiphenyl | 249.10 | 1.0 | 2.49 g | Substrate |

| Benzoyl Chloride | 140.57 | 1.2 | 1.40 mL | Acylating Agent |

| Pyridine | 79.10 | 2.0 | 1.62 mL | Base/Catalyst |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |

| DMAP (Optional) | 122.17 | 0.05 | 60 mg | Hyper-catalyst |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with nitrogen (

) or argon to ensure an inert atmosphere.[1] -

Add 2.49 g of 4'-bromo-4-hydroxybiphenyl and 50 mL of anhydrous DCM . Stir until fully dissolved.

-

-

Base Addition:

-

Add 1.62 mL of Pyridine to the solution.

-

(Optional) Add 60 mg of DMAP if rapid kinetics are required.[1]

-

Cool the mixture to 0°C using an ice-water bath. This controls the exotherm of the subsequent addition.

-

-

Acylation:

-

Load 1.40 mL of Benzoyl Chloride into a syringe or addition funnel.

-

Add dropwise to the stirring solution over 10–15 minutes. Caution: Reaction is exothermic.

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C) .

-

Stir for 3–5 hours .

-

-

Monitoring:

-

Workup (Purification Phase 1):

-

Quench the reaction with 20 mL of cold water .

-

Acid Wash: Wash the organic layer with 2 x 30 mL of 1M HCl . Critical: This removes excess pyridine as water-soluble pyridinium chloride.[1]

-

Base Wash: Wash with 2 x 30 mL of Saturated

. Critical: This removes unreacted benzoic acid.[1] -

Brine Wash: Wash with 30 mL of saturated NaCl solution.[1]

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo (rotary evaporator) to yield a crude off-white solid.

-

-

Recrystallization (Purification Phase 2):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (or an Ethanol/Toluene mix if solubility is low).

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline precipitate and wash with cold ethanol.[1]

-

Dry in a vacuum oven at 50°C for 4 hours.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Analytical Characterization

To validate the synthesis, compare your product against these anticipated analytical metrics.

Melting Point (Physical)

-

Expected Range: 165°C – 175°C (Note: Biphenyl esters typically exhibit high melting points and potential liquid crystalline phases; exact MP depends on polymorphs).[1]

Proton NMR ( -NMR, 400 MHz, )

The spectrum will show a distinct separation between the benzoate protons and the biphenyl core.

| Shift ( | Multiplicity | Integration | Assignment |

| 8.20 – 8.25 | Doublet (d) | 2H | Benzoate ortho protons (Deshielded by C=O) |

| 7.60 – 7.68 | Multiplet (m) | 5H | Benzoate para + Biphenyl core protons |

| 7.50 – 7.58 | Multiplet (m) | 4H | Biphenyl core protons (ortho to Br and meta to ester) |

| 7.40 – 7.45 | Triplet (t) | 2H | Benzoate meta protons |

| 7.28 – 7.32 | Doublet (d) | 2H | Biphenyl protons ortho to ester oxygen |

Infrared Spectroscopy (FT-IR)[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents.[1][2] | Ensure DCM is distilled over |

| Oily Product | Residual solvent or impurities.[1] | Triturate the oil with cold hexanes to induce crystallization.[1] Recrystallize from Ethanol/Toluene (9:1).[1] |

| Pyridine Smell | Incomplete acid wash.[1] | Repeat the 1M HCl wash during the workup phase. |

| Starting Material Remains | Steric hindrance or low reactivity.[1][2] | Add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] Heat to reflux (40°C) if necessary. |

References

-

BenchChem. "Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride." Accessed October 26, 2023. Link (General protocol adaptation for benzoyl chlorides).[1]

-

Organic Syntheses. "Biphenyl, 4-bromo-." Org.[1][4][5][8][12] Synth.1928 , 8, 42. Link (Source for substrate properties).[1]

-

PubChem. "4-Bromo-4'-hydroxybiphenyl Compound Summary."[1] National Center for Biotechnology Information.[1] Link (Physical properties and safety data).[1]

-

Meshram, G. A., & Patil, V. D. "Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide Under Solvent Free Condition."[4] TSI Journals. Link (Comparative acylation methodologies).[1]

-

ChemicalBook. "4-Bromobiphenyl NMR Spectrum." Link (Reference for biphenyl core shifts).[1]

Disclaimer: This protocol involves the use of hazardous chemicals including benzoyl chloride (lachrymator) and brominated aromatics. All procedures must be performed in a functioning fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tsijournals.com [tsijournals.com]

- 5. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]

- 12. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Use of 4'-Bromobiphenyl-4-yl Benzoate as a Liquid Crystal Precursor

Introduction: The Strategic Importance of the Biphenyl Benzoate Core

In the landscape of materials science, particularly in the design of thermotropic liquid crystals, the biphenyl benzoate core structure is a cornerstone. Its inherent rigidity, linearity, and ability to promote anisotropic intermolecular interactions are fundamental to the formation of mesophases. The strategic placement of a bromine atom at the 4'-position of this core, yielding 4'-Bromobiphenyl-4-yl benzoate, transforms this molecule into a versatile and highly valuable precursor for the synthesis of a diverse range of liquid crystalline materials.

The bromine atom serves as a reactive handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic modification of the molecular structure, particularly the introduction of various terminal groups (e.g., alkyl, alkoxy chains) at the 4'-position. This targeted modification is crucial for fine-tuning the mesomorphic properties of the final compounds, such as their melting points, clearing points, and the type of liquid crystal phases they exhibit (nematic, smectic, etc.).

This document provides a comprehensive guide for researchers, materials scientists, and professionals in drug development on the synthesis, purification, and application of 4'-Bromobiphenyl-4-yl benzoate as a precursor for calamitic (rod-shaped) liquid crystals. We will delve into the causality behind the experimental choices, provide self-validating and detailed protocols, and present data on the properties of a homologous series of liquid crystals derived from this key intermediate.

Synthesis of the Precursor: 4'-Bromobiphenyl-4-yl Benzoate

The synthesis of 4'-Bromobiphenyl-4-yl benzoate is a critical first step. A common and efficient method involves the esterification of 4'-bromo-4-hydroxybiphenyl with benzoyl chloride.

Causality of the Synthetic Approach

The choice of an acid chloride for the esterification is deliberate. Benzoyl chloride is highly reactive towards the hydroxyl group of 4'-bromo-4-hydroxybiphenyl, leading to high yields of the desired ester. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes: to neutralize the hydrochloric acid byproduct generated during the reaction and to act as a nucleophilic catalyst, accelerating the esterification process. The use of an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial to prevent the hydrolysis of the benzoyl chloride, which would otherwise reduce the yield of the desired product.[1]

Experimental Protocol: Synthesis of 4'-Bromobiphenyl-4-yl Benzoate

Materials:

-

4'-Bromo-4-hydroxybiphenyl

-

Benzoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-bromo-4-hydroxybiphenyl (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 equivalents) dropwise with stirring.

-

Esterification: Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 4'-Bromobiphenyl-4-yl benzoate as a white solid.

Characterization Data for 4'-Bromobiphenyl-4-yl Benzoate

| Property | Value |

| Molecular Formula | C₁₉H₁₃BrO₂ |

| Molecular Weight | 365.21 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ) | ~8.2 (d, 2H), ~7.4-7.6 (m, 9H), ~7.2 (d, 2H) |

| ¹³C NMR (CDCl₃, δ) | ~165, 150, 140, 138, 133, 132, 130, 129, 128, 127, 122, 121 |

| IR (KBr, cm⁻¹) | ~1735 (C=O stretch), ~1270 (C-O stretch), ~1070 (C-Br stretch) |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Transformation of the Precursor into a Homologous Series of Liquid Crystals

The true utility of 4'-Bromobiphenyl-4-yl benzoate lies in its role as a versatile precursor for creating a library of liquid crystal candidates. The bromine atom can be readily substituted with various alkyl or alkoxy chains to generate a homologous series. This allows for a systematic investigation of the structure-property relationships that govern liquid crystalline behavior.

Two powerful synthetic methodologies for this transformation are the Suzuki-Miyaura cross-coupling reaction for introducing alkyl chains and the Williamson ether synthesis for introducing alkoxy chains.

A. Synthesis of 4'-Alkylbiphenyl-4-yl Benzoates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., an alkylboronic acid) and an organohalide.[2] This reaction is highly efficient for forming carbon-carbon bonds and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex organic molecules like liquid crystals.

Materials:

-

4'-Bromobiphenyl-4-yl benzoate

-

n-Pentylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-Bromobiphenyl-4-yl benzoate (1.0 equivalent), n-pentylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Addition of Base: Add potassium carbonate (2.0 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 4'-pentylbiphenyl-4-yl benzoate.

B. Synthesis of 4'-Alkoxybiphenyl-4-yl Benzoates via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide). To apply this to our system, the 4'-bromo group must first be converted to a hydroxyl group. This can be achieved through a nucleophilic aromatic substitution reaction or, more commonly, via a borylation/oxidation sequence. For this guide, we will assume the availability of 4'-hydroxybiphenyl-4-yl benzoate, which can be prepared from 4,4'-dihydroxybiphenyl.

Materials:

-

4'-Hydroxybiphenyl-4-yl benzoate

-

1-Bromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4'-hydroxybiphenyl-4-yl benzoate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.

-

Alkylation: Add 1-bromopentane (1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 8-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain pure 4'-pentyloxybiphenyl-4-yl benzoate.

Data Presentation: Mesomorphic Properties of a Homologous Series

The following table summarizes the phase transition temperatures for a homologous series of 4'-alkylbiphenyl-4-yl benzoates, demonstrating the effect of increasing the alkyl chain length on the liquid crystalline properties.

| n (Alkyl Chain Length) | Crystal to Nematic (T_CN / °C) | Nematic to Isotropic (T_NI / °C) | Mesophase Range (ΔT / °C) |

| 3 | 118 | 125 | 7 |

| 4 | 105 | 135 | 30 |

| 5 | 98 | 142 | 44 |

| 6 | 92 | 140 | 48 |

| 7 | 89 | 138 | 49 |

| 8 | 85 | 135 | 50 |

Data is representative and may vary based on purity and experimental conditions.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of the 4'-Bromobiphenyl-4-yl benzoate precursor.

Caption: Suzuki-Miyaura coupling for the synthesis of 4'-alkylbiphenyl-4-yl benzoates.

Caption: Williamson ether synthesis for the preparation of 4'-alkoxybiphenyl-4-yl benzoates.

Characterization of Liquid Crystalline Properties

The successful synthesis of a potential liquid crystal is followed by the crucial step of characterizing its mesomorphic properties. The two primary techniques for this are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

-

Polarizing Optical Microscopy (POM): POM is used to visually identify the presence and type of liquid crystal phases. As the sample is heated and cooled on a temperature-controlled stage, the distinct textures (e.g., schlieren, focal-conic) of different mesophases can be observed, and the transition temperatures can be recorded.

-

Differential Scanning Calorimetry (DSC): DSC provides quantitative data on the phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, the transition temperatures and the associated enthalpy changes (ΔH) can be accurately determined.

Conclusion

4'-Bromobiphenyl-4-yl benzoate is a strategically important and versatile precursor in the synthesis of calamitic liquid crystals. Its reactive bromine handle allows for the systematic and predictable modification of the molecular structure, enabling the fine-tuning of mesomorphic properties. The synthetic protocols detailed in this guide, including esterification, Suzuki-Miyaura coupling, and Williamson ether synthesis, provide a robust framework for researchers to design and synthesize novel liquid crystalline materials with tailored properties for a wide range of applications, from advanced display technologies to stimuli-responsive materials.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

-

PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Zoghaib, W. M., George, A. K., Carboni, C., Molla, M. E., Al-Mahrezi, S., Al-Khan, H., & Al-Kamshaki, D. (2015). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. Molecular Crystals and Liquid Crystals, 610(1), 13-18. [Link]

Sources

Application Note: High-Fidelity Cross-Coupling of 4'-Bromobiphenyl-4-yl Benzoate

Part 1: Executive Summary & Strategic Analysis

4'-Bromobiphenyl-4-yl benzoate is a critical "mesogenic core" intermediate used extensively in the synthesis of nematic liquid crystals and organic semiconductors (OLEDs). Its structural duality—possessing a reactive aryl bromide handle and a labile benzoate ester—presents a specific chemoselectivity challenge.

The primary objective of this guide is to provide protocols for functionalizing the bromine handle (C-C and C-N bond formation) while strictly preserving the benzoate ester . Standard cross-coupling conditions (often utilizing strong aqueous bases like NaOH or high temperatures) frequently lead to ester hydrolysis or transesterification, degrading the mesogenic core.

The Chemoselectivity Challenge

The molecule contains two electrophilic sites:

-

Site A (Ar-Br): The desired site for oxidative addition by Palladium(0).

-

Site B (Ar-COOR): The benzoate ester, susceptible to nucleophilic attack (hydrolysis/transesterification) by bases or nucleophilic solvents (e.g., MeOH).

Operational Imperative: All protocols below utilize mild, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous or low-water solvent systems to ensure the reaction trajectory favors Path A over Path B.

Part 2: Mechanistic Pathways & Logic

The following DOT diagram illustrates the divergent pathways. The "Green Path" represents the desired cross-coupling. The "Red Path" represents the failure mode (ester cleavage).

Figure 1: Chemoselectivity decision tree. The choice of base dictates the survival of the benzoate moiety.

Part 3: Detailed Experimental Protocols

Protocol A: Ester-Tolerant Suzuki-Miyaura Coupling

Objective: Synthesis of terphenyl liquid crystal precursors. Mechanism: Pd(0)-catalyzed C-C bond formation using boronic acids.[1] Critical Control: Use of Anhydrous Potassium Phosphate (K₃PO₄) instead of Carbonates/Hydroxides to minimize hydrolysis.

Materials

-

Substrate: 4'-Bromobiphenyl-4-yl benzoate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for stability and resistance to dehalogenation.

-

Base: K₃PO₄ (Tribasic, anhydrous, finely ground) (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charging: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Degassing: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Sparge the solvent with Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst death.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against a positive pressure of Argon.

-

Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously.

-

Why 80°C? Higher temps (>100°C) increase the rate of ester cleavage even with weak bases.

-

-

Monitoring (Self-Validation):

-

T=1h: Check TLC/HPLC. Look for the disappearance of the starting bromide.

-

Validation: Check for the appearance of a polar spot (indicative of hydrolysis to free acid/phenol). If observed, lower temp to 60°C.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane (common for LC mesogens) or perform flash chromatography on silica gel.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Extending conjugation for OLED applications. Critical Control: Avoid primary amines (like n-butylamine) which can cause aminolysis of the ester. Use hindered tertiary amines (TEA or DIPEA).

Materials

-

Substrate: 4'-Bromobiphenyl-4-yl benzoate (1.0 equiv)

-

Alkyne: Terminal Acetylene (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base: Triethylamine (TEA) (3.0 equiv) - Must be dry.

-

Solvent: THF (Anhydrous)

Step-by-Step Methodology

-

Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk technique.

-

Dissolution: Dissolve substrate and alkyne in anhydrous THF.

-

Base Addition: Add degassed Triethylamine.

-

Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI simultaneously. The solution should turn yellow/brown.

-

Reaction: Stir at Room Temperature for 2 hours.

-

Insight: Aryl bromides activated by the biphenyl system often couple at RT under Sonogashira conditions. Heating is rarely required and endangers the ester.

-

-

Quench: If conversion is low after 4 hours, heat gently to 40°C.

-

Workup: Dilute with Et₂O, wash with NH₄Cl (sat. aq) to remove Copper species (blue aqueous layer), then brine. Dry over MgSO₄.

Part 4: Data Summary & Optimization Table

The following table summarizes optimization screening for the Suzuki coupling of benzoate-functionalized bromides.

| Parameter | Condition A (Standard) | Condition B (Recommended) | Condition C (Aggressive) |

| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | CsF |

| Solvent | Toluene/Water | 1,4-Dioxane (dry) | DMF |

| Temp | 100°C | 80°C | 120°C |

| Yield (Coupling) | 65% | 92% | 88% |

| Ester Hydrolysis | High (~20%) | < 1% | Moderate (~5%) |

| Notes | Hydrolysis due to water/base.[2] | Optimal Chemoselectivity. | High temp risks transesterification. |

Part 5: The "Self-Validating" System (Troubleshooting)

A robust protocol must include "checkpoints" to verify integrity during execution.

-

The "Ester Shift" Check (1H NMR):

-

Before reaction, note the chemical shift of the benzoate protons (typically ~8.1-8.2 ppm).

-

Validation: If the ester hydrolyzes, these protons will shift upfield, and the broad -OH peak of the carboxylic acid will appear (~11-13 ppm). Run a crude NMR of a 50 µL aliquot if the reaction turns opaque/cloudy (sign of salt formation from hydrolysis).

-

-

The "Black Precipitate" Check:

-

Observation: If the reaction mixture turns black immediately upon heating, the catalyst has decomposed ("Pd black" formation) likely due to poor degassing.

-

Correction: Stop, re-filter, and add fresh catalyst + ligand. Ensure Argon sparging is sufficient.

-

-

TLC Visualization:

-

The product (extended pi-system) will likely be more fluorescent under UV (254/365 nm) than the starting material.

-

The hydrolyzed byproduct (acid) will streak on silica unless 1% Acetic Acid is added to the eluent.

-

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational text on Suzuki mechanics, establishing the base sensitivity).

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. [Link] (Provides evidence for using anhydrous conditions and weak bases like K3PO4 for sensitive substrates).

-

Goodson, F. E., et al. (2004). "Synthesis of Liquid Crystalline Polymers via Suzuki Coupling." Macromolecules. (Contextual reference for the use of biphenyl benzoates in LC synthesis).

-

Leadbeater, N. E., & Marco, M. (2003).[3] "Transition-Metal-Free Suzuki-Type Coupling Reactions." Angewandte Chemie. [Link] (Discusses alternative mild conditions, reinforcing the need to avoid harsh bases).

Sources

Application Notes and Protocols: Polymerization Methods for Acrylate-Functionalized Biphenyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylate-functionalized biphenyl benzoates are a class of liquid crystalline (LC) monomers that have garnered significant interest in materials science and drug delivery. The unique combination of the rigid biphenyl benzoate mesogenic core and the polymerizable acrylate group allows for the creation of highly ordered polymer networks with tunable optical, thermal, and mechanical properties.[1][2][3] The selection of the appropriate polymerization method is paramount as it directly influences the final properties of the polymer, such as molecular weight, polydispersity, and the degree of order in the liquid crystalline phase.[4] This application note provides a detailed guide to the primary polymerization techniques for these specialized monomers, including free-radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and photopolymerization. For each method, we present the underlying principles, detailed experimental protocols, and the rationale behind the procedural steps.

Monomer Synthesis: A Representative Example

A common precursor for the polymers discussed herein is an acrylate-functionalized biphenyl benzoate monomer. A representative example is 4-cyanophenyl 4'-((6-(acryloyloxy)hexyl)oxy)benzoate. The synthesis of such monomers typically involves a multi-step process, which is crucial for achieving high purity, a prerequisite for successful polymerization and well-defined final material properties.[1]

A general synthetic route involves the etherification of a hydroxyl-functionalized biphenyl derivative with a haloalkyl acrylate or a similar precursor. The reaction scheme for the synthesis of a generic acrylate-functionalized biphenyl benzoate is depicted below.

Caption: A generalized workflow for the synthesis of acrylate-functionalized biphenyl benzoate monomers.

I. Free-Radical Polymerization

Free-radical polymerization is a widely used and relatively simple method for polymerizing vinyl monomers.[5] It involves the initiation of a chain reaction by free radicals, which can be generated by the thermal decomposition of an initiator or through redox reactions.

Causality Behind Experimental Choices: This method is often chosen for its simplicity and the wide availability of initiators. However, it offers limited control over the polymer's molecular weight and dispersity, which can be a drawback for applications requiring highly uniform materials. The choice of initiator and solvent is critical; the initiator's decomposition temperature must be appropriate for the polymerization temperature, and the solvent must dissolve both the monomer and the resulting polymer.

Protocol: Free-Radical Polymerization of 4-Cyanophenyl 4'-((6-(acryloyloxy)hexyl)oxy)benzoate

Materials:

-

4-Cyanophenyl 4'-((6-(acryloyloxy)hexyl)oxy)benzoate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Nitrogen or argon source

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the acrylate-functionalized biphenyl benzoate monomer (e.g., 1 g) and AIBN (e.g., 1-2 mol% relative to the monomer) in anhydrous toluene (e.g., 5 mL). The monomer-to-solvent ratio can be adjusted to control the reaction kinetics and the final molecular weight.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 70-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere (nitrogen or argon).

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or FTIR spectroscopy.

-

Termination and Precipitation: After the desired reaction time (typically several hours), terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature.

II. Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[6][7] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.

Causality Behind Experimental Choices: ATRP is chosen when precise control over the polymer architecture is required. The choice of the initiator, catalyst (e.g., copper(I) halide), and ligand is crucial for a successful polymerization. The initiator determines the number of growing polymer chains, and the ligand solubilizes the metal salt and tunes the catalyst's activity. The reaction is typically performed under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

Protocol: ATRP of an Acrylate-Functionalized Biphenyl Benzoate

Materials:

-

Acrylate-functionalized biphenyl benzoate monomer

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous anisole or toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Alumina column for catalyst removal

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Nitrogen or argon source

Procedure:

-

Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (e.g., 1 equivalent relative to the initiator) and a magnetic stir bar. Seal the flask and deoxygenate by purging with an inert gas.

-

Monomer and Initiator Addition: In a separate flask, dissolve the monomer and EBiB (e.g., 1 equivalent) in the solvent. Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.

-

Initiation of Polymerization: Using a degassed syringe, add the deoxygenated ligand (e.g., 1-2 equivalents relative to CuBr) to the flask containing the catalyst. Then, transfer the deoxygenated monomer/initiator solution to the catalyst/ligand mixture.

-

Polymerization: Immerse the flask in a preheated oil bath (e.g., 60-90 °C) and stir under an inert atmosphere.

-

Termination and Purification: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitation and Drying: Precipitate the polymer by adding the purified solution to an excess of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

III. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8][9] It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

Causality Behind Experimental Choices: RAFT is advantageous due to its compatibility with a wide range of monomers and reaction conditions. The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer. The ratio of monomer to CTA to initiator determines the final molecular weight of the polymer.

Protocol: RAFT Polymerization of an Acrylate-Functionalized Biphenyl Benzoate

Materials:

-

Acrylate-functionalized biphenyl benzoate monomer

-

2-Cyano-2-propyl dodecyl trithiocarbonate (or a suitable CTA)

-

AIBN (initiator)

-

Anhydrous 1,4-dioxane or toluene (solvent)

-

Methanol or hexane (non-solvent for precipitation)

-

Schlenk tube or vial with a rubber septum

-

Magnetic stirrer

-

Oil bath

-

Nitrogen or argon source

Procedure:

-

Reagent Preparation: In a Schlenk tube, combine the monomer, CTA, and AIBN in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1). Dissolve the components in the chosen solvent.

-

Degassing: Perform at least three freeze-pump-thaw cycles to thoroughly remove oxygen.

-

Polymerization: Place the sealed tube in an oil bath set to the desired temperature (e.g., 70 °C).

-

Monitoring and Termination: Monitor the reaction progress by taking samples for analysis. To stop the polymerization, rapidly cool the tube in an ice bath.

-

Purification: Precipitate the polymer into a suitable non-solvent (e.g., cold methanol or hexane). The characteristic color of the CTA may be present in the polymer. If desired, the thiocarbonylthio end-group can be removed by various chemical methods.

-

Drying: Collect the polymer by filtration and dry under vacuum.

IV. Photopolymerization

Photopolymerization utilizes light to initiate polymerization, offering spatial and temporal control over the process.[10][11][12] This method is particularly useful for creating patterned films and coatings. For liquid crystalline monomers, photopolymerization can be performed in the mesophase to permanently fix the liquid crystalline order.[13]

Causality Behind Experimental Choices: Photopolymerization is selected for applications requiring rapid curing and the ability to create structured materials. The choice of photoinitiator is critical and depends on the wavelength of the light source. The polymerization is often carried out in a thin film to ensure uniform light penetration.

Protocol: Photopolymerization of an Acrylate-Functionalized Biphenyl Benzoate

Materials:

-

Acrylate-functionalized biphenyl benzoate monomer

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., dichloromethane, if needed for film casting)

-

Glass slides or other suitable substrate

-

UV lamp (e.g., 365 nm)

-

Hot stage (optional, for controlling the liquid crystalline phase)

Procedure:

-

Sample Preparation: Mix the monomer with a small amount of photoinitiator (e.g., 1-3 wt%). If necessary, dissolve the mixture in a volatile solvent to facilitate the preparation of a thin film.

-

Film Casting: Cast a thin film of the monomer/initiator mixture onto a substrate. If a solvent was used, allow it to evaporate completely.

-

Inducing Liquid Crystalline Order: If polymerization in a specific liquid crystalline phase is desired, place the sample on a hot stage and heat it to the temperature of the desired mesophase. The alignment of the liquid crystal can be controlled by using treated substrates (e.g., rubbed polyimide layers).

-

UV Curing: Expose the sample to UV light for a specific duration. The exposure time will depend on the intensity of the light source, the concentration of the photoinitiator, and the thickness of the film.

-

Post-Curing: After UV exposure, the sample may be post-cured at an elevated temperature to ensure complete conversion of the acrylate groups.

-

Characterization: The resulting polymer film can be characterized directly.

Data Presentation: Comparison of Polymerization Methods

| Polymerization Method | Control over MW/PDI | Typical PDI | Key Reagents | Common Solvents | Typical Temperature | Advantages | Disadvantages |

| Free-Radical | Poor | > 1.5 | Thermal Initiator (e.g., AIBN) | Toluene, Dioxane | 60-100 °C | Simple, robust, wide range of monomers | Poor control over polymer architecture |

| ATRP | Excellent | 1.1 - 1.3 | Initiator, Cu(I) Halide, Ligand | Anisole, Toluene, DMF | 60-110 °C | Well-defined polymers, complex architectures | Requires oxygen-free conditions, catalyst removal |

| RAFT | Excellent | 1.1 - 1.3 | RAFT Agent, Initiator | Dioxane, Toluene, DMF | 60-100 °C | Wide monomer scope, tolerant to impurities | RAFT agent can be colored, end-group removal may be needed |

| Photopolymerization | Varies | N/A (crosslinked) | Photoinitiator | Solvent-free or volatile solvents | Room Temperature or elevated | Fast, spatial/temporal control, preserves LC order | Limited to thin films, oxygen inhibition |

Visualization of Polymerization Mechanisms

Caption: Reversible activation-deactivation equilibrium in ATRP.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no polymerization | - Oxygen inhibition- Impure monomer or solvent- Inactive initiator/catalyst | - Ensure thorough degassing- Purify all reagents- Use fresh initiator/catalyst |

| Broad molecular weight distribution (in controlled polymerizations) | - High initiator concentration- Impurities terminating chains- Incorrect temperature | - Optimize initiator/catalyst concentration- Purify all components- Ensure precise temperature control |

| Gelation | - High monomer concentration- High conversion- Presence of di-functional impurities | - Reduce monomer concentration- Stop the reaction at a lower conversion- Purify the monomer |

| Incomplete curing in photopolymerization | - Oxygen inhibition at the surface- Insufficient light exposure- Low photoinitiator concentration | - Perform polymerization under an inert atmosphere- Increase exposure time or light intensity- Optimize photoinitiator concentration |

Characterization of Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and liquid crystalline behavior.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine monomer conversion.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): DSC is employed to identify the glass transition temperature (Tg) and the temperatures of any liquid crystalline phase transitions. [14]* Polarized Optical Microscopy (POM): POM is used to visualize the textures of the liquid crystalline phases, which helps in their identification. [14]* X-ray Diffraction (XRD): XRD provides information about the structure and ordering within the liquid crystalline phases. [14]

References

- Google Patents. (n.d.). Process for producing polymers by free radical polymerization and condensation reaction, and products related thereto.

-

RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Procedures for Initiation of an ATRP Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Photopolymerization in 3D Printing. ACS Applied Polymer Materials. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of mesogenic acrylate monomer and its ATRP polymerization from Si = SiO 2 surface. Retrieved from [Link]

-

ResearchGate. (n.d.). Initiation of RAFT Polymerization: Electrochemically Initiated RAFT Polymerization in Emulsion (Emulsion eRAFT), and Direct PhotoRAFT Polymerization of Liquid Crystalline Monomers. Retrieved from [Link]

-

ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]

-

ACS Publications. (n.d.). Influence of Polymerization Conditions on Nanostructure and Properties of Polyacrylamide Hydrogels Templated from Lyotropic Liquid Crystals. Chemistry of Materials. Retrieved from [Link]

-

MDPI. (2023). Effect of Liquid Crystalline Acrylates on the Electro-Optical Properties and Micro-Structures of Polymer-Dispersed Liquid Crystal Films. Retrieved from [Link]

-

MedCrave. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]

-

PubMed. (2011). Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Homogenous photopolymerization of acrylic monomers initiated with ZnO-methacrylate in non-aqueous medium and production of luminescent nanocomposites. Polymer Chemistry. Retrieved from [Link]

-

ACS Publications. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Retrieved from [Link]

-

OAJI. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices. Retrieved from [Link]

-

CORE. (n.d.). A computational approach to the free radical polymerization of acrylates and methacrylates. Retrieved from [Link]

-

JUNRUN. (2025). Major Issues with Liquid Crystal Polymer Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid-crystal polymer. Retrieved from [Link]

-

MDPI. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 4-[6-(Acryloyloxy)hexyloxy]benzoic acid=4-cyanophenyl ester included in the sample. Retrieved from [Link]

-

YouTube. (2022). RAFT Polymerization - Reaction Setup. Retrieved from [Link]

-

Fiveable. (n.d.). Liquid crystalline polymers. Polymer Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Self‐Initiated Photopolymerization and Photografting of Acrylic Monomers. Retrieved from [Link]

-

MedCrave eBooks. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Photopolymerization of (Meth)Acrylate-Functional Polyisobutylene Macromers Produced by Cleavage/Alkylation of Butyl Rubber. Retrieved from [Link]

-

Cambridge University Press. (2011). Investigation of Polymer Stabilized Liquid Crystal Formation Using Fluorinated and Aliphatic Monoacrylates. MRS Online Proceedings Library (OPL). Retrieved from [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanophenyl-4-(6-(acryloyloxy)hexyloxy)benzoate. Retrieved from [Link]

-

Minds@UW. (n.d.). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Effects of liquid crystal polymer (LCP) on the structure and performance of PEEK/CF composites. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Application of Liquid Crystal Polymers. Retrieved from [Link]

-

K.D. Feddersen. (n.d.). Liquid crystalline polymers (LCP): properties, applications and processing. Retrieved from [Link]

-

MedCrave eBooks. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. Retrieved from [Link]

-

MDPI. (n.d.). Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. Retrieved from [Link]

-

NIH. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Retrieved from [Link]

-

White Rose Research Online. (2022). The richness of liquid crystal elastomer mechanics keeps growing. Retrieved from [Link]

-

LinkedIn. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:83847-14-7 | 4-Cyanophenyl 4'-(6-acryloyloxyhexyloxy)benzoate. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid-crystal polymer - Wikipedia [en.wikipedia.org]

- 3. Liquid crystalline polymers (LCP): properties, applications and processing [kdfeddersen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6689853B2 - Process for producing polymers by free radical polymerization and condensation reaction, and products related thereto - Google Patents [patents.google.com]

- 6. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. radtech.org [radtech.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Homogenous photopolymerization of acrylic monomers initiated with ZnO-methacrylate in non-aqueous medium and production of luminescent nanocomposites - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ipme.ru [ipme.ru]

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Bromobiphenyl-4-yl Benzoate

Technical Overview & Solubility Profile

Compound: 4'-Bromobiphenyl-4-yl benzoate CAS: (Generic structure reference: Biphenyl ester derivative) Molecular Formula: C₁₉H₁₃BrO₂ Application: Liquid crystal mesogen precursor, organic semiconductor intermediate.

Why This Purification is Critical

This compound is a rigid-rod "calamitic" molecule.[1] Impurities such as unreacted 4'-bromo-4-hydroxybiphenyl (starting phenol) or benzoic acid act as lattice disruptors. In liquid crystal applications, even trace impurities (0.1%) can drastically depress the clearing point (Nematic-Isotropic transition) or destabilize the mesophase.

Solubility Profile (Thermodynamic Basis)

| Solvent | Solubility (Cold) | Solubility (Hot) | Role in Purification |

| Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent (Dissolver) |

| Ethanol (EtOH) | Insoluble/Low | Low/Moderate | Anti-Solvent (Precipitant) |

| Toluene | High | Very High | Alternate Solvent (Use if EtOAc fails) |

| Hexane/Heptane | Insoluble | Low | Strong Anti-Solvent (Risk of oiling out) |

| Water | Insoluble | Insoluble | Wash solvent only (removes salts) |

Phase 1: Solvent System Selection (The Setup)

Q: Which solvent system should I use for maximum purity?

A: We recommend a Binary Solvent System of Ethyl Acetate (Solvent) and Ethanol (Anti-solvent) .

-

Why? Single-solvent recrystallization (e.g., pure Ethanol) often fails because the rigid biphenyl core is too insoluble in alcohols, requiring excessive volumes. Pure Ethyl Acetate often holds the product too well, leading to low yields.

-

The Mechanism: Ethyl Acetate dissolves the ester via dipole-dipole interactions with the benzoate group. Ethanol acts as a polar protic anti-solvent that forces the hydrophobic biphenyl core to aggregate and crystallize as the solution cools.

Q: Can I use Toluene instead?

A: Yes. If your crude material is highly colored or contains significant tarry side products, Toluene/Ethanol is superior. Toluene keeps aromatic impurities in solution better than EtOAc. However, Toluene is harder to dry (higher boiling point), so EtOAc is preferred for pharmaceutical/biological applications.

Phase 2: The Recrystallization Protocol (The Execution)

Standard Operating Procedure (SOP-REC-042)

Prerequisites:

-

Crude purity: >85% (If lower, perform a silica plug filtration first).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Workflow:

-

Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL per gram). Heat to reflux (77°C).

-

Checkpoint: If solid remains, add EtOAc in 1 mL increments until clear.

-

-

Hot Filtration (Crucial): While boiling, filter the solution through a fluted filter paper or a heated sintered glass funnel to remove insoluble salts or dust.

-

Note: Pre-heat the funnel to prevent premature crystallization.

-

-

Nucleation Setup: Return filtrate to reflux. Slowly add Ethanol dropwise down the condenser.

-

Stop point: Add Ethanol until a faint, persistent cloudiness appears.

-

Re-clear: Add 2-3 drops of EtOAc to make the solution clear again.

-

-

Crystallization: Remove heat. Wrap the flask in a towel to ensure slow cooling to room temperature.

-

Science:[2] Slow cooling promotes the growth of pure, dense needles (or plates) and excludes impurities from the lattice.

-

-

Harvesting: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel).

-

Washing: Wash the cake with cold Ethanol (not EtOAc).

Visual Workflow (Graphviz)

Caption: Optimized recrystallization workflow using the Ethyl Acetate/Ethanol binary system.

Troubleshooting Matrix (The Fix)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound dropped below the solvent boiling point. Solution:

-

Reheat the mixture until the oil redissolves.

-

Add more Ethyl Acetate (good solvent) to change the ratio.

-

Seed it: Cool slightly and add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

Issue 2: Color Persistence

Symptom: Crystals are yellowish/brown instead of white. Cause: Oxidized phenolic impurities or brominated side-products. Solution:

-

Activated Carbon: During the "Dissolution" step, add activated charcoal (1-2% by weight).[3] Reflux for 5 minutes, then perform the Hot Filtration step meticulously (use Celite if necessary) to remove the carbon.

Issue 3: Low Yield

Symptom: Very few crystals form after cooling. Cause: Too much solvent (EtOAc) or not enough anti-solvent (EtOH). Solution:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

-

Add more Ethanol and cool again.

-

Note: Second crops are usually less pure and should be analyzed separately.

Post-Purification Analysis (The Validation)

Do not assume purity based on appearance. Validate using these metrics:

| Method | Acceptance Criteria | What it tells you |

| HPLC (UV 254nm) | Purity > 99.5% | Quantifies trace side-products. |

| 1H NMR | No peaks at δ 5.0-6.0 (OH) | Confirms removal of starting phenol. |

| Melting Point | Sharp range (< 2°C) | Broad range indicates eutectic impurities. |

| TLC | Single spot (Rf ~0.6 in 20% EtOAc/Hex) | Quick visual check. |

References

-

Gowda, B. T., et al. (2008).[4] "4-Bromophenyl benzoate."[4] Acta Crystallographica Section E, E64, o771.[2][4]

- Context: Provides crystallographic data and melting point baselines for the closely related 4-bromophenyl benzoate, establishing the structural rigidity profile.

-

BenchChem. "Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals."

- Context: Details the synthetic pathway and purification logic for biphenyl precursors in liquid crystal applic

-

Sigma-Aldrich. "Methyl 4-(bromomethyl)benzoate Product Specification."

- Context: Reference for solubility behaviors of brominated benzo

-

University of Rochester. "Recrystallization: Solvent Selection Guide."

- Context: Fundamental thermodynamic principles for selecting binary solvent systems (Good Solvent/Anti-Solvent).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4'-Bromobiphenyl-4-yl benzoate before handling. Brominated aromatics can be persistent and toxic.

Sources

Technical Support Center: Troubleshooting Phase Separation in 4'-Bromobiphenyl-4-yl benzoate Mixtures

Welcome to the technical support center for handling 4'-Bromobiphenyl-4-yl benzoate mixtures. This guide is designed for researchers, scientists, and professionals in drug development who may encounter phase separation during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your research.

Section 1: Understanding Phase Separation

Phase separation in a liquid mixture is the phenomenon where a solution that is initially homogeneous separates into two or more distinct liquid phases. This process is governed by the thermodynamics of the mixture, specifically the Gibbs free energy of mixing. A positive Gibbs free energy of mixing favors separation into phases that minimize the overall energy of the system.[1]

In the context of 4'-Bromobiphenyl-4-yl benzoate, a relatively non-polar aromatic ester, phase separation can be triggered by several factors:

-

Solvent Choice: The polarity and hydrogen bonding capability of the solvent system are critical. Aromatic esters have limited solubility in highly polar or highly non-polar solvents.[2][3]

-

Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent phase separation or crystallization.[4]

-

Concentration: Exceeding the solubility limit of 4'-Bromobiphenyl-4-yl benzoate or other components in the mixture is a direct cause of phase separation.

-

Presence of Impurities: Impurities can act as nucleation sites, promoting the formation of a new phase, or they can alter the overall solubility properties of the mixture.[5]

Two primary mechanisms drive phase separation:

-

Nucleation and Growth: This occurs when small nuclei of the new phase form and subsequently grow. This process is characterized by a sharp interface between the phases.[1]

-

Spinodal Decomposition: This involves the spontaneous growth of composition fluctuations, leading to a diffuse interface that sharpens over time.[1]

Understanding these fundamental principles is the first step in effectively troubleshooting and preventing phase separation in your experiments.

Section 2: Troubleshooting Guide - Q&A Format

This section addresses common issues encountered with 4'-Bromobiphenyl-4-yl benzoate mixtures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My solution of 4'-Bromobiphenyl-4-yl benzoate in an organic solvent has suddenly turned cloudy. What is happening and how can I fix it?

A1: A cloudy appearance is a primary indicator of phase separation, likely due to the formation of a fine dispersion of a second phase (either liquid droplets or solid microcrystals).

Immediate Diagnostic Steps:

-

Visual Inspection: Observe the mixture under magnification. Are there distinct droplets (liquid-liquid separation) or small solid particles (precipitation/crystallization)?

-

Temperature Check: Note the current temperature of the solution. Has it decreased significantly since the initial preparation? Aromatic esters can have sharp solubility curves.[6]

-

Gentle Re-heating: Slowly warm the mixture while stirring. If the cloudiness disappears, the issue is likely temperature-dependent insolubility.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Decreased Temperature | The solubility of 4'-Bromobiphenyl-4-yl benzoate has decreased upon cooling, leading to supersaturation and precipitation. | Gently reheat the solution to re-dissolve the compound. To prevent recurrence, either maintain a higher process temperature or adjust the solvent system to increase solubility at lower temperatures. |

| Solvent Incompatibility | The chosen solvent may be a poor choice for 4'-Bromobiphenyl-4-yl benzoate, especially at the current concentration. The compound is a non-polar aromatic ester.[2] | Add a co-solvent that improves the solubility of the ester. For example, if you are using a highly non-polar solvent like hexane, adding a more polar solvent like toluene or dichloromethane in a small, controlled amount can improve solubility.[7] |

| Concentration Exceeds Solubility Limit | You may have created a supersaturated solution that is inherently unstable. | Dilute the solution by adding more of the primary solvent until the cloudiness disappears. Note the concentration at which the solution remains clear at your desired operating temperature. |

| Introduction of an Anti-solvent | Accidental contamination with a solvent in which the compound is insoluble (an "anti-solvent") will cause it to precipitate. | Review your experimental setup for potential sources of contamination. If an anti-solvent is suspected, the mixture may need to be re-worked by removing the solvents and re-dissolving in a suitable solvent system. |

Q2: I've observed the formation of an oily layer at the bottom of my reaction flask. What does this indicate and what should I do?

A2: The formation of a distinct oily layer is a clear sign of liquid-liquid phase separation.[8] This suggests that the components of your mixture are not fully miscible under the current conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for liquid-liquid phase separation.

Detailed Steps:

-

Ensure Thermal Homogeneity: Use a water or oil bath to ensure the entire flask is at a uniform and controlled temperature. Localized cooling can induce phase separation.

-

Component Analysis (if feasible): Carefully sample both the upper and lower phases and analyze them (e.g., by TLC, GC-MS, or NMR) to understand the distribution of components. This will inform your strategy for remediation.

-

Solvent System Modification: The goal is to find a solvent or solvent mixture that can solubilize all components.

-

If one phase is enriched in your non-polar ester and the other is more polar, consider adding a co-solvent with intermediate polarity (e.g., tetrahydrofuran, ethyl acetate) to bridge the miscibility gap.

-

The choice of solvent can also affect reaction kinetics, so any changes should be made cautiously.[9][10]

-

-

Temperature Adjustment: Increasing the temperature often increases the mutual solubility of liquids, potentially leading to a single homogeneous phase. Determine the temperature at which the mixture becomes homogeneous.

Q3: After adding a second reagent to my solution of 4'-Bromobiphenyl-4-yl benzoate, I see the formation of fine needles that eventually grow into larger crystals. Is this normal?

A3: This phenomenon is likely a form of crystallization or precipitation, potentially indicating that the added reagent is either reacting to form a less soluble product or is acting as an anti-solvent. It could also be a sign of Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more energetically favorable crystals.[11][12][13]

Investigative Protocol:

-

Characterize the Crystals: Isolate a small sample of the crystals and determine their melting point and spectral properties (e.g., IR, NMR) to identify if it is the starting material, an intermediate, or the final product.

-

Solubility Test of the New Reagent: Test the solubility of the newly added reagent in your solvent system. It might be that the reagent itself is not very soluble.

-

Control the Rate of Addition: If the precipitate is your desired product, the rapid formation of fine needles suggests that the crystallization is happening too quickly, which can trap impurities.[14]

-

Slow down the rate of addition of the second reagent.

-

Consider adding the reagent at a slightly elevated temperature to maintain homogeneity during the addition.

-

Improve agitation to ensure rapid mixing and prevent localized high concentrations.[15]

-

Managing Ostwald Ripening:

If you are observing Ostwald ripening, this indicates that your system is slowly moving towards a more thermodynamically stable state.[16][17] While this can lead to larger, purer crystals, it can also be a slow process. To control this:

-

Controlled Cooling: A slow, controlled cooling rate can promote the growth of larger, more uniform crystals from the outset, minimizing the initial formation of many small crystals.[18]

-

Seeding: Introducing a few seed crystals of the desired compound can provide a template for controlled crystal growth.[14]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the ideal solvents for 4'-Bromobiphenyl-4-yl benzoate?

A: Based on its structure (an aromatic ester), good solvents are typically those with moderate polarity. Dichloromethane, chloroform, toluene, and tetrahydrofuran are often suitable. It has limited solubility in very non-polar solvents like hexanes and poor solubility in polar protic solvents like water and ethanol, although it can be recrystallized from ethanol.[19] The parent compound, 4-bromobiphenyl, is soluble in hot methanol. Always perform a small-scale solubility test before committing to a large-scale experiment.

Q: Can sonication be used to redissolve a phase-separated mixture?

A: Sonication can be a temporary solution. The high-frequency sound waves can create a fine emulsion, giving the appearance of a homogeneous solution. However, this is often a kinetically trapped state, and the mixture will likely phase-separate again once sonication is stopped. It does not address the underlying thermodynamic incompatibility.

Q: How can I prevent phase separation from occurring in the first place?

A: Proactive prevention is key:

-

Thorough Literature Review: Understand the solubility properties of all your reactants, reagents, and expected products in the chosen solvent system.

-

Work at Dilute Concentrations: While not always practical, working at lower concentrations provides a larger buffer before reaching the solubility limit of any component.

-

Maintain Constant and Uniform Temperature: Use temperature-controlled reaction vessels and ensure efficient stirring.

-

Use a Co-solvent System: If you are working with components of significantly different polarities, a co-solvent system can help to maintain a single phase.

Q: I am performing a reaction and a solid has precipitated. How do I know if it's my product or an unreacted starting material?

A: The most reliable way is to isolate the solid by filtration and analyze it. A quick method is to perform a Thin Layer Chromatography (TLC) analysis of the solid (dissolved in a suitable solvent) and compare the spot(s) to your starting materials and, if available, a standard of your expected product.

Section 4: Analytical and Preparative Protocols

Protocol 1: Rapid Determination of Phase Separation Onset

This protocol helps to quickly identify the conditions under which phase separation occurs.

-

Prepare a stock solution of 4'-Bromobiphenyl-4-yl benzoate in your chosen solvent at a concentration known to be soluble.

-

Place a small, known volume of this solution in a test tube equipped with a magnetic stir bar.

-

Place the test tube in a controlled cooling bath.

-

Slowly lower the temperature, monitoring for the first sign of turbidity (cloudiness). The temperature at which this occurs is the cloud point.

-

Alternatively, at a constant temperature, slowly add a known anti-solvent dropwise until persistent turbidity is observed. This will help you understand the tolerance of your system to changes in solvent composition.

Protocol 2: Characterization of Separated Phases

-

Allow the mixture to stand undisturbed until the phases have clearly separated.

-

Carefully remove a sample from each distinct phase using a pipette or syringe.

-

For each sample, perform the following analyses:

-

TLC: To get a qualitative idea of the components in each phase.

-

GC-MS or LC-MS: For quantitative analysis of the composition of each phase.

-

Refractive Index: A quick and simple way to determine if the phases have different compositions.[20]

-

Physicochemical Data Summary

The table below summarizes key physical properties of 4-bromobiphenyl, a closely related precursor, which can provide insight into the behavior of 4'-Bromobiphenyl-4-yl benzoate.

| Property | Value | Source |

| Melting Point | 89-92 °C | |

| Boiling Point | 310 °C | |

| Solubility in Water | Insoluble | [21] |

| Appearance | White to light yellow crystalline powder |

References

-

PubChem. 4-Bromobiphenyl. National Center for Biotechnology Information. [Link]

-

Freedman, M. A. (2016). pH Dependence of Liquid-Liquid Phase Separation in Organic Aerosol. OSTI.GOV. [Link]

-

Gowda, B. T., et al. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o382. [Link]

- U.S. Patent No. 4,990,705. (1991). Preparation of 4-bromobiphenyl.

-

Haddrell, A. E., et al. (2015). Liquid–Liquid Phase Separation in Mixed Organic/Inorganic Single Aqueous Aerosol Droplets. The Journal of Physical Chemistry A, 119(19), 4568–4580. [Link]

-

Grudzielanek, S., et al. (2022). Mechanism of Phase Separation in Aqueous Two-Phase Systems. International Journal of Molecular Sciences, 23(22), 14389. [Link]

-

Glass Science. (2020, August 10). Liquid-Liquid Phase Separation (Lecture 8, Glass Science). YouTube. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Naidoo, P., et al. (2010). Aromatic Compounds and Ester Polymeric Solvents Interactions. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 4(11), 725-730. [Link]

-

Federal University of Agriculture, Abeokuta. SEPARATION METHODS OF ANALYSIS (CHM 703). [Link]

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2023). Predicting liquid–liquid phase separation in ternary organic–organic–water mixtures. Physical Chemistry Chemical Physics. [Link]

- Chinese Patent No. CN101376619A. (2009). Preparation of 4-bromobiphenyl.

-

Song, M., et al. (2018). Liquid–liquid phase separation in organic particles containing one and two organic species: importance of the average O : C. Atmospheric Chemistry and Physics, 18(16), 12075–12084. [Link]

-

LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. [Link]

-

Bergfors, T. Ostwald ripening. Uppsala University. [Link]

-

Fiveable. Crystallization and Precipitation | Separation Processes Class Notes. [Link]

-

Harvey, D. (2016). Analytical Chemistry 2.0. Analytical Sciences Digital Library. [Link]

-

Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

-

Diar-Baker, Z., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(23), 8565. [Link]

-

Kramer, H. J. M., & Eek, R. A. (2001). Coping with crystallization problems. ResearchGate. [Link]

-

University of Utah. Particle Coarsening: a process also called Ostwald ripening. [Link]

-

Lee, H., et al. (2021). Effects of liquid–liquid phase separation and relative humidity on the heterogeneous OH oxidation of inorganic–organic aerosols. Atmospheric Chemistry and Physics, 21(3), 1931–1947. [Link]

-

Teychené, S., & Biscans, B. (2013). Modeling Nucleation, Growth, and Ostwald Ripening in Crystallization Processes: A Comparison between Population Balance and Kinetic Rate Equation. Crystal Growth & Design, 13(10), 4278–4290. [Link]

-

Jongia Mixing Technology. Difference between precipitation and crystallization. [Link]

-

U.S. Department of Agriculture. (2004). MARLAP Manual Volume II: Chapter 14, Separation Techniques. [Link]

-

Reddy, C. R., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(5), 3749–3758. [Link]

-

Acevedo, D., et al. (2020). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development, 24(10), 2119–2132. [Link]

-

Hiemstra, A. F., et al. (2011). On the Ostwald ripening of crystalline and amorphous nanoparticles. CrystEngComm, 13(21), 6334-6339. [Link]

-

Mettler-Toledo. (2015, March 13). Introduction to Crystallization and Precipitation. YouTube. [Link]

-

Vessalli, M., et al. (2023). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. Processes, 11(7), 1958. [Link]

-

Ferraz, P., et al. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Catalysts, 12(10), 1239. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

Reichardt, C. (2012). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

-

Earth Science Answers. (2023, July 19). What Is Ostwald Ripening In Crystal Formation?. YouTube. [Link]

-

LibreTexts. (2021, September 11). 7.6: Classifying Separation Techniques. Chemistry LibreTexts. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]